1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
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Overview
Description
1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is a complex organic compound that features a combination of pyrazole, benzoyl, azetidine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Benzoylation: The pyrazole derivative is then benzoylated using benzoyl chloride in the presence of a base.
Azetidine formation: The benzoylated pyrazole is reacted with an azetidine derivative under suitable conditions.
Triazole formation: Finally, the azetidine derivative is reacted with an azide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or triazole rings.
Reduction: Reduced forms of the benzoyl or azetidine moieties.
Substitution: Substituted derivatives at the benzoyl or pyrazole positions.
Scientific Research Applications
1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and pyrazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: A simpler compound with a pyrazole ring, known for its biological activity.
1,2,3-triazole: A compound with a triazole ring, widely used in click chemistry.
Benzoyl azetidine: A compound with benzoyl and azetidine moieties, used in various synthetic applications.
Uniqueness
1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is unique due to its combination of multiple functional groups, which can impart a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-10-13(11-20)12-21-8-6-17-19-21)14-3-1-4-15(9-14)22-7-2-5-18-22/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXMZOKJKXMKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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